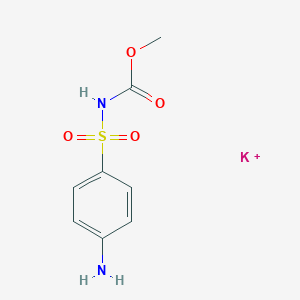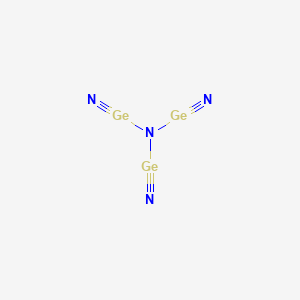
4-(Tetradecyloxy)phenol
Descripción general
Descripción
4-(Tetradecyloxy)phenol is a chemical compound with the molecular formula C20H34O2. It has a molecular weight of 306.5 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Tetradecyloxy)phenol consists of a phenol group attached to a tetradecyloxy group . The InChI representation of the molecule is InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19 (21)15-17-20/h14-17,21H,2-13,18H2,1H3 .
Chemical Reactions Analysis
Phenols, such as 4-(Tetradecyloxy)phenol, are highly reactive substrates for electrophilic reactions. They can undergo halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Tetradecyloxy)phenol include a molecular weight of 306.5 g/mol, a density of 0.9±0.1 g/cm3, a boiling point of 426.7±18.0 °C at 760 mmHg, and a flash point of 162.7±6.2 °C . It also has a topological polar surface area of 29.5 Ų .
Aplicaciones Científicas De Investigación
Cosmetic Chemistry : 4-[(Tetrahydro-2U-pyran-2-yl)oxy]phenol, a derivative of 4-(Tetradecyloxy)phenol, has been identified as an effective tyrosinase inhibitor and can be used as a cosmetic additive for skin lightening (Chen Ying-qi, 2010).
Environmental Studies : Nonylphenols, which include derivatives of 4-(Tetradecyloxy)phenol, are significant as environmentally relevant substances and have been a focus in endocrine disrupter research for over 25 years (R. Boehme et al., 2010).
Material Science : A phosphinated tetracyanate ester, synthesized from 4-(Tetradecyloxy)phenol, was used to enhance the properties of a benzoxazine thermoset, indicating its utility in advanced material applications (C. Lin et al., 2015).
Biochemistry : 4-(Tetradecyloxy)phenol has been used in studies exploring the assembly and biocatalytic polymerization of aromatic monomers, providing insights into the construction of biochemically relevant materials (F. Bruno et al., 1995).
Phenol Synthetic Pathways in Microbiology : The derivative of 4-(Tetradecyloxy)phenol, phenol, has been synthesized in Escherichia coli through novel synthetic pathways, demonstrating the compound's relevance in microbial biotechnology (L. Miao et al., 2015).
Mecanismo De Acción
Phenolic compounds, like 4-(Tetradecyloxy)phenol, act as antioxidants by reacting with a variety of free radicals. The mechanism of antioxidant actions involves either hydrogen atom transfer, transfer of a single electron, sequential proton loss electron transfer, or chelation of transition metals .
Propiedades
IUPAC Name |
4-tetradecoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOBCDDAOOSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157450 | |
| Record name | p-(n-Tetradecyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetradecyloxy)phenol | |
CAS RN |
13224-40-3 | |
| Record name | p-(n-Tetradecyloxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(n-Tetradecyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


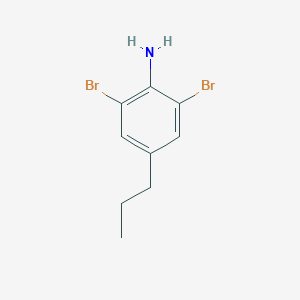
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
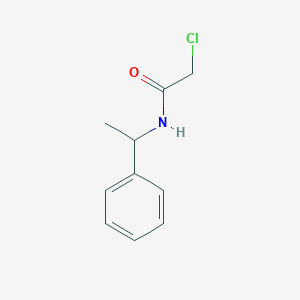


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
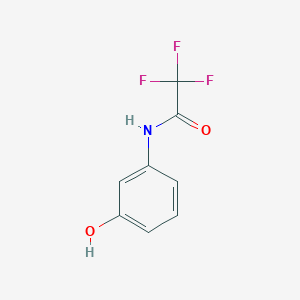
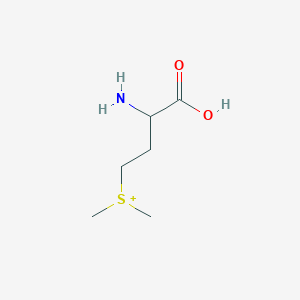
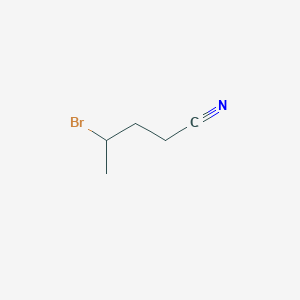
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

